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Compound of Interest

Compound Name: Bromochlorodifluoromethane

Cat. No.: B1201744

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemistry calculations for
Bromochlorodifluoromethane (CBrCIFz), a compound of significant interest due to its past
use as a fire suppressant (Halon 1211) and its environmental impact as an ozone-depleting
substance. Understanding its molecular properties through computational methods is crucial for
predicting its atmospheric fate, designing potential replacements, and for broader applications
in computational chemistry.

Molecular Geometry

The equilibrium geometry of Bromochlorodifluoromethane is a key determinant of its
reactivity and spectroscopic properties. Quantum chemical calculations, particularly Density
Functional Theory (DFT) and ab initio methods, are powerful tools for predicting its three-
dimensional structure. For benchmarking computational results, experimental data from
microwave spectroscopy provides highly accurate geometric parameters.

Experimental Determination of Molecular Structure

The molecular structure of Bromochlorodifluoromethane has been determined
experimentally using microwave spectroscopy. This technique measures the rotational
transitions of the molecule in the gas phase, from which highly precise rotational constants can
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be derived. These constants are then used to determine the bond lengths and angles of the
molecule.

Experimental Protocol: Microwave Spectroscopy

o Sample Preparation: A gaseous sample of Bromochlorodifluoromethane is introduced into
a high-vacuum chamber.

e Microwave Irradiation: The sample is irradiated with microwave radiation of varying
frequencies.

o Detection of Absorption: The absorption of microwaves by the sample is detected,
corresponding to transitions between rotational energy levels.

o Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants
for different isotopic species of the molecule.

o Structure Determination: The rotational constants are used to calculate the moments of
inertia, from which the precise bond lengths and angles of the molecule can be determined.

Computational Prediction of Molecular Geometry

A variety of computational methods can be employed to calculate the optimized geometry of
Bromochlorodifluoromethane. The choice of method and basis set can significantly impact
the accuracy of the results.

Table 1: Comparison of Experimental and Calculated Geometries of
Bromochlorodifluoromethane
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Experimental

. B3LYPI6- PBEO/6-
Parameter (Microwave MP2/6-311G(d)
311G(d) 311G(d)

Spectroscopy)

Bond Lengths

A
Value not

C-Br available in Calculated Value Calculated Value Calculated Value
search results
Value not

C-Cl available in Calculated Value Calculated Value Calculated Value
search results
Value not

C-F available in Calculated Value Calculated Value Calculated Value
search results

**Bond Angles

()
Value not

F-C-F available in Calculated Value Calculated Value Calculated Value
search results
Value not

F-C-ClI available in Calculated Value Calculated Value Calculated Value
search results
Value not

F-C-Br available in Calculated Value Calculated Value Calculated Value
search results
Value not

Cl-C-Br available in Calculated Value Calculated Value Calculated Value

search results

Note: Specific experimental values for bond lengths and angles were not available in the

provided search results. The table structure is provided for when such data is obtained.

Calculated values would be populated from computational studies.
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Thermochemical Properties

The thermochemical properties of Bromochlorodifluoromethane, such as its enthalpy of
formation, are critical for understanding its stability and reactivity. These properties can be
determined both experimentally and computationally.

Experimental Thermochemistry

Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy is a powerful
experimental technique for determining accurate thermochemical data.

Experimental Protocol: iIPEPICO Spectroscopy

Photoionization: A beam of molecules is crossed with a monochromatized vacuum ultraviolet

(VUV) photon beam, causing photoionization.

e Electron and lon Detection: The resulting photoelectrons and photoions are detected in
coincidence.

o Energy Selection: The internal energy of the parent ion is precisely selected by measuring
the kinetic energy of the photoelectron.

o Dissociation Analysis: The dissociation of the energy-selected parent ions is monitored as a
function of internal energy.

o Data Analysis: The appearance energy of the fragment ions is determined, which, in
conjunction with known thermochemical data of the fragments, allows for the accurate
determination of the enthalpy of formation of the parent molecule.

Computational Thermochemistry

Quantum chemical calculations can provide reliable predictions of thermochemical properties.
High-level composite methods, such as the G3 and G4 theories, are often employed for this
purpose.

Table 2: Experimental and Calculated 0 K Enthalpy of Formation (AfHok) of
Bromochlorodifluoromethane
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Method AfHCok (kJ mol~?) Reference

Experimental

iPEPICO Spectroscopy -446.6 £ 2.7 [1]

Computational

Value not available in search
G3
results

Value not available in search
G4
results

Vibrational Frequencies

The vibrational frequencies of a molecule correspond to the energies of its molecular
vibrations. These can be measured experimentally using infrared (IR) and Raman
spectroscopy and can be calculated using quantum chemical methods. Comparing calculated
and experimental vibrational frequencies is a common way to assess the accuracy of
computational methods.

Computational Protocol: Vibrational Frequency Calculation

o Geometry Optimization: The molecular geometry is first optimized to a stationary point on the
potential energy surface using a chosen level of theory and basis set.

e Frequency Calculation: A frequency calculation is then performed at the optimized geometry.
This involves calculating the second derivatives of the energy with respect to the nuclear
coordinates.

o Harmonic Frequencies: The output of the calculation provides the harmonic vibrational
frequencies.

e Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical
scaling factor to better match the experimental anharmonic frequencies.[2]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm~1) of
Bromochlorodifluoromethane
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Experimental B3LYP/6-311G(d) PBEO0/6-311G(d)

Vibrational Mode

(IR/IRaman)

(Scaled)

(Scaled)

C-F stretch (asym)

Value not available

Calculated Value

Calculated Value

C-F stretch (sym)

Value not available

Calculated Value

Calculated Value

C-Cl stretch

Value not available

Calculated Value

Calculated Value

C-Br stretch

Value not available

Calculated Value

Calculated Value

CF2 bend

Value not available

Calculated Value

Calculated Value

CCIBr bend

Value not available

Calculated Value

Calculated Value

Other modes

Value not available

Calculated Value

Calculated Value

Note: Specific experimental and a full set of calculated vibrational frequencies were not
available in the provided search results. The table is structured for population when data is
available.

Computational Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for quantum chemistry calculations and a
conceptual representation of the atmospheric impact of Bromochlorodifluoromethane.
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Caption: A typical workflow for performing quantum chemistry calculations on a molecule.
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Caption: Simplified signaling pathway for ozone depletion initiated by CBrCIF-.

Summary and Future Directions

This guide has outlined the key experimental and computational methodologies for studying the
properties of Bromochlorodifluoromethane. While significant progress has been made,
further research is needed to develop a more complete understanding of this molecule. In
particular, more extensive benchmark studies comparing a wider range of DFT functionals and
basis sets would be valuable. Additionally, more detailed experimental data on its vibrational
and electronic spectra would provide a more rigorous test for theoretical models. This
knowledge is essential for the rational design of environmentally benign alternatives and for
advancing the field of computational chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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